N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride
Description
This compound features a benzothiazole core substituted with a methoxy group at position 6, linked to a morpholinopropylamine moiety and a furan-2-carboxamide group, with a hydrochloride counterion enhancing solubility. Benzothiazole derivatives are recognized for diverse pharmacological activities, including antitumor and antimicrobial effects, attributed to their ability to interact with biological targets such as enzymes and receptors . The morpholine ring contributes to improved solubility and bioavailability, while the furan carboxamide may influence binding specificity .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S.ClH/c1-25-15-5-6-16-18(14-15)28-20(21-16)23(19(24)17-4-2-11-27-17)8-3-7-22-9-12-26-13-10-22;/h2,4-6,11,14H,3,7-10,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVDVUILFYQWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 493.0 g/mol. Its structure includes a benzothiazole moiety, a morpholine group, and a furan-2-carboxamide segment, which together contribute to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN4O5S |
| Molecular Weight | 493.0 g/mol |
| CAS Number | 1216930-44-7 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown effectiveness against various cancer cell lines, including:
- Colo205 (colorectal cancer)
- U937 (human histiocytic lymphoma)
- MCF7 (breast cancer)
- A549 (lung cancer)
The compound appears to induce apoptosis in cancer cells through the modulation of critical signaling pathways, particularly involving the p53 protein and mitochondrial function. This suggests a mechanism where the compound may enhance the apoptotic response in malignant cells, leading to reduced cell viability and proliferation .
Antimicrobial Activity
In addition to its anticancer effects, the compound has been investigated for its antimicrobial properties. Derivatives of similar benzothiazole compounds have demonstrated antibacterial and anti-inflammatory activities, suggesting that this compound may also possess a broad spectrum of biological effects beyond cancer treatment .
Pharmacokinetic Properties
The presence of the methoxy group in the benzothiazole ring is believed to enhance the lipophilicity of the compound, potentially improving its absorption and distribution in biological systems. This characteristic may confer pharmacokinetic advantages compared to non-methoxylated analogs .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives with similar structural motifs exhibited potent cytotoxic effects against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity.
- Antimicrobial Research : Another investigation highlighted the antibacterial properties of benzothiazole derivatives, noting their effectiveness against various bacterial strains. This suggests that further research into this compound could reveal similar benefits .
- Mechanistic Insights : Research focusing on the apoptotic pathways activated by this compound revealed that it significantly upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins, indicating a dual mechanism of action that could be exploited for therapeutic purposes .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural Differences:
Substituents on Benzothiazole: Methoxy (OCH₃), ethoxy (OCH₂CH₃), chloro (Cl), and fluoro (F) groups at position 6 influence electronic properties and lipophilicity. Ethoxy (in ) increases molecular weight and steric bulk compared to methoxy.
Linker Groups: Morpholinopropyl (present in the main compound and ) offers balanced hydrophilicity and conformational flexibility. Piperazinyl ethyl () introduces a basic nitrogen, which could alter solubility and pharmacokinetics .
Carboxamide Moieties: Furan-2-carboxamide (main compound, ) provides a planar, aromatic structure for π-π interactions. Benzo[d]thiazole-2-carboxamide () adds a second benzothiazole ring, increasing molecular complexity. Cyclohexanecarboxamide () introduces a non-aromatic, bulky group that may reduce off-target interactions .
Research Findings and Pharmacological Implications
- Antimicrobial Activity : Benzothiazoles with electron-withdrawing substituents (e.g., Cl, F) may exhibit enhanced antimicrobial activity due to improved membrane penetration .
- Antitumor Potential: Morpholine-containing compounds (e.g., main compound, ) are often explored in cancer research for their solubility and kinase inhibition capabilities .
- Metabolic Stability : Ethoxy and methoxy groups may reduce oxidative metabolism compared to halogenated analogs, extending half-life .
Q & A
Q. What are the established synthetic pathways for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzo[d]thiazole core via condensation of substituted thioamides with α-haloketones .
- Step 2: Introduction of the morpholinopropyl group through nucleophilic substitution or amide coupling .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity . Key conditions include temperature (60–100°C for amidation), solvent selection (e.g., DMF for polar intermediates), and reaction time (6–24 hours for complete conversion) .
Q. Which analytical techniques are most effective for structural characterization?
- X-ray crystallography resolves 3D conformation, including bond angles and dihedral angles between the morpholinopropyl and furan-2-carboxamide groups .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as methoxy (δ 3.8–4.0 ppm) and morpholine protons (δ 2.4–3.1 ppm) .
- Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~488) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structurally analogous benzo[d]thiazole derivatives exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) via thiazole-morpholine interactions .
- Antimicrobial effects : Disruption of bacterial cell membrane integrity through lipophilic substituents .
Advanced Research Questions
Q. How can synthesis yield be optimized, and what are common pitfalls?
- Batch vs. flow reactors : Continuous flow systems improve yield (e.g., 15–20% increase) by enhancing mixing and heat transfer for exothermic steps like amide coupling .
- Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura coupling (if applicable) reduce side-product formation .
- Pitfalls : Incomplete purification (e.g., residual solvents in NMR spectra) or hydrolysis of the morpholine ring under acidic conditions .
Q. How should researchers address contradictions in biological assay data?
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted furan precursors) may skew IC₅₀ values .
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hours) to ensure reproducibility .
Q. What computational approaches are suitable for modeling its interactions with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., CDK2) using the morpholinopropyl group as a hydrogen-bond acceptor .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Validation : Cross-check docking scores with experimental IC₅₀ data from kinase inhibition assays .
Q. What methodologies are recommended for pharmacokinetic studies?
- Solubility : Use shake-flask method (pH 1–7.4 buffers) to measure aqueous solubility; expect low solubility (<10 µM) due to lipophilic thiazole and furan groups .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .
- Plasma protein binding : Equilibrium dialysis to assess >90% binding, which may limit bioavailability .
Experimental Design & Data Analysis
Q. How can complex NMR spectra be interpreted given overlapping signals?
- 2D NMR (COSY, HSQC) : Resolve overlapping methoxy (δ 3.8–4.0 ppm) and morpholine protons (δ 2.4–3.1 ppm) .
- Variable temperature NMR : Reduce signal broadening caused by slow rotation of the morpholinopropyl group .
Q. How do structural analogs compare in activity, and what SAR insights exist?
Q. What experimental strategies assess stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .
- Thermal stability : TGA/DSC analysis to determine melting points (>200°C) and decomposition thresholds .
- Light sensitivity : Store in amber vials and test photodegradation under UV/visible light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
